Home > Products > Screening Compounds P39836 > Phosphono-platelet activating factor
Phosphono-platelet activating factor - 87233-23-6

Phosphono-platelet activating factor

Catalog Number: EVT-1546508
CAS Number: 87233-23-6
Molecular Formula: C26H54NO6P
Molecular Weight: 507.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphono-platelet activating factor is a synthetic analog of platelet activating factor, a potent phospholipid mediator involved in various biological processes, including inflammation and thrombosis. Platelet activating factor is known for its role in platelet aggregation and the activation of leukocytes, making it significant in both physiological and pathological conditions. The phosphono-platelet activating factor, specifically, is characterized by the presence of a phosphonic acid group, which enhances its stability and bioactivity compared to its natural counterpart.

Source

Phosphono-platelet activating factor can be synthesized from various starting materials, including choline derivatives and fatty acids. The synthesis typically involves the modification of glycerol-phosphate backbones to incorporate phosphonic acid functionalities, allowing for enhanced interactions with biological targets.

Classification

Phosphono-platelet activating factor falls under the category of phospholipid analogs and is classified as a phosphonolipid. This classification highlights its structural similarities to natural phospholipids while emphasizing its unique chemical properties due to the presence of the phosphonic acid group.

Synthesis Analysis

Methods

The synthesis of phosphono-platelet activating factor can be achieved through several methods, primarily involving chemical reactions that modify existing lipid structures. Common techniques include:

  1. Acylation Reactions: Utilizing acyl chlorides or anhydrides to introduce acyl groups onto the glycerol backbone.
  2. Phosphonylation: Introducing a phosphonic acid moiety through reactions with phosphorus-containing reagents.

Technical Details

One notable method involves the use of 1-O-alkyl-2-acetyl-sn-glycerol as a precursor, where subsequent reactions lead to the formation of phosphonocholine derivatives. The products are typically analyzed using thin-layer chromatography and infrared spectroscopy to confirm their structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of phosphono-platelet activating factor features a glycerol backbone with an alkyl chain at one position and a phosphonic acid group at another. The general formula can be represented as:

R1 O C(O)R2 O P(O)(R3)(OH)\text{R}_1\text{ O }\text{C}(\text{O})\text{R}_2\text{ O }\text{P}(\text{O})(\text{R}_3)(\text{OH})

where R1R_1 is typically an alkyl chain (e.g., hexadecyl), R2R_2 represents an acetyl group, and R3R_3 indicates a choline moiety.

Data

The compound exhibits specific spectral characteristics in infrared spectroscopy that confirm the presence of functional groups associated with both the acyl and phosphonic acid components. Elemental analysis further supports its molecular formula.

Chemical Reactions Analysis

Reactions

Phosphono-platelet activating factor participates in various chemical reactions typical of lipid mediators:

  1. Hydrolysis: Under certain conditions, it can hydrolyze to release active lipid components.
  2. Acyl Transfer Reactions: It can serve as a substrate for enzymes that modify lipid structures, influencing cell signaling pathways.

Technical Details

The reactivity of phosphono-platelet activating factor is influenced by its structural features, particularly the stability imparted by the phosphonic acid group. This stability allows it to function effectively in biological systems without rapid degradation .

Mechanism of Action

Process

Phosphono-platelet activating factor exerts its biological effects through specific interactions with platelet activating factor receptors on cell membranes. Upon binding, it initiates intracellular signaling cascades that lead to:

  • Increased intracellular calcium levels.
  • Activation of protein kinase pathways.
  • Modulation of gene expression related to inflammation and immune responses.

Data

Studies have shown that phosphono-platelet activating factor can enhance platelet aggregation and leukocyte activation significantly more than some natural analogs due to its structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

Phosphono-platelet activating factor is generally a viscous liquid at room temperature, exhibiting solubility in organic solvents such as ethanol and chloroform but limited solubility in water due to its hydrophobic alkyl chain.

Chemical Properties

It displays stability under physiological conditions but may undergo hydrolysis when exposed to strong acids or bases. Its reactivity profile allows it to participate in lipid metabolism pathways effectively.

Relevant data includes:

  • Molecular weight: Approximately 400 g/mol.
  • Boiling point: Not well-defined due to its complex nature.
  • pH stability range: Typically stable between pH 5 to 7.
Applications

Scientific Uses

Phosphono-platelet activating factor has several applications in scientific research:

  1. Inflammation Studies: It is used as a model compound to study inflammatory processes and the role of lipid mediators.
  2. Drug Development: Its analogs are explored for potential therapeutic agents targeting inflammatory diseases and cancer.
  3. Cell Signaling Research: Researchers utilize this compound to dissect signaling pathways activated by platelet activating factors in various cell types.

The unique properties of phosphono-platelet activating factor make it an important tool in biochemistry and pharmacology, providing insights into lipid-mediated signaling mechanisms and potential therapeutic interventions .

Introduction to Platelet-Activating Factor (PAF) and Phosphono-PAF

Historical Context of PAF Discovery and Key Milestones

The discovery of PAF unfolded through a series of scientific observations beginning in the 1960s. Barbaro and Zvaifler first described a substance causing antigen-induced histamine release from rabbit platelets in 1966 [1]. By 1970, Henson identified a 'soluble factor' from leukocytes inducing vasoactive amine release. The pivotal moment arrived in 1972 when Jacques Benveniste, Henson, and Cochrane formally coined the term "platelet-activating factor" after characterizing its platelet-aggregating properties [1] [4]. Their experiments demonstrated that merely 1 µL of material isolated from 100 liters of hog blood could induce platelet aggregation, highlighting PAF's extraordinary potency [1].

The structural elucidation of PAF in 1979 by Demopoulos, Pinckard, and Hanahan marked a fundamental breakthrough. They identified PAF as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (AGEPC), a structure independently confirmed by Snyder's group investigating renomedullary lipids [1] [4]. This structural revelation opened avenues for synthetic production and biological investigation. Remarkably, within just nineteen days of Demopoulos's publication, Snyder's team reported identical findings, illustrating the competitive intensity of this research field [1]. Benveniste subsequently introduced the name "PAF-acether," though "PAF" remained the dominant terminology despite its limitations in describing the molecule's diverse biological roles beyond platelet activation [1].

Table 1: Key Historical Milestones in PAF Research

YearDiscoverersContributionSignificance
1966Barbaro & ZvaiflerDescribed substance causing histamine release from plateletsInitial characterization of PAF-like activity
1972Benveniste, Henson & CochraneCoined "PAF" term and characterized biological activityFormal recognition as a distinct mediator
1979Demopoulos, Pinckard & HanahanStructural elucidation (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine)Enabled synthetic production and mechanistic studies
1980Hanahan et al.Mass spectrometry confirmation of structureValidation of initial structural assignment
1980Benveniste et al.Identified "lyso-PAF" precursorCompleted understanding of PAF biosynthesis pathway

Structural and Functional Overview of PAF: Ether-Lipid Mediators

PAF belongs to the ether phospholipid family, characterized by an alkyl ether linkage at the sn-1 position of the glycerol backbone. Its chemical structure comprises three critical regions: (1) an alkyl ether chain (typically C16:0) at sn-1, (2) a short acetyl group at sn-2, and (3) a phosphocholine head group at sn-3 [2] [5] [6]. This unique architecture distinguishes it from conventional diacyl phospholipids and imparts specific biophysical properties. The sn-1 ether linkage provides enhanced stability against phospholipase A1 (PLA1) hydrolysis compared to ester-linked phospholipids, while the short sn-2 acetyl group creates a bent conformation facilitating interaction with the PAF receptor (PAF-R) [2].

Functionally, PAF operates through a specific G-protein coupled receptor (PAF-R) expressed on platelets, leukocytes, endothelial cells, and neurons. PAF binding triggers intracellular signaling cascades involving phospholipase C (PLC) activation, calcium mobilization, and protein kinase C (PKC) activation [1] [6]. This signaling underlies PAF's diverse physiological and pathophysiological roles:

  • Platelet Activation: At picomolar concentrations, PAF induces platelet aggregation and secretion of granular contents, contributing to hemostasis and thrombosis [1] [6].
  • Inflammation: PAF promotes leukocyte adhesion, chemotaxis, and degranulation, while increasing vascular permeability and edema formation [1] [7].
  • Neuromodulation: In the central nervous system, PAF influences long-term potentiation, neuronal migration, and retrograde signaling [1].

The biosynthesis of PAF occurs primarily via the remodeling pathway where membrane ether phospholipids serve as precursors. Phospholipase A2 (PLA2) hydrolyzes the sn-2 acyl chain of alkyl-acyl-glycerophosphocholine to form lyso-PAF, which is subsequently acetylated by lyso-PAF acetyltransferase (LPCAT) [2] [5]. Plasmalogens (1-alk-1'-enyl-2-acyl glycerophospholipids) provide a significant reservoir of vinyl ether-linked lipids that can be metabolized into PAF precursors, establishing a metabolic connection between these two ether lipid classes [7].

Table 2: Structural Comparison of Ether Phospholipids and Phosphono-PAF

Structural FeatureNative PAFPlasmalogen PrecursorPhosphono-PAF
sn-1 BondAlkyl ether (R1-O-CH2)Vinyl ether (R1-O-CH=CH-)Alkyl ether (R1-O-CH2)
sn-2 SubstituentAcetyl (CH3C=O)Long-chain acyl (R2C=O)Acetyl (CH3C=O)
sn-3 LinkagePhosphoester (P-O-CH2)Phosphoester (P-O-CH2)Phosphonates (P-C-CH2)
Hydrolytic StabilitySusceptible to PLA2Susceptible to acid/oxidationResistant to esterases
pKa (sn-3 group)~1.5 (phosphate)~1.5 (phosphate)~7.5 (phosphonate)
Receptor BindingHigh affinity for PAF-RNot applicableModerate affinity for PAF-R

Rationale for Phosphono-PAF Analog Development: Bioisosteric Replacement Strategies

The development of Phosphono-PAF analogs stems from limitations in native PAF's therapeutic potential and the application of sophisticated medicinal chemistry principles. Native PAF suffers from extreme metabolic lability due to rapid hydrolysis of its sn-2 acetyl group by PAF-acetylhydrolases (PAF-AH), resulting in a plasma half-life of seconds to minutes [1] [6]. Additionally, its potent pro-inflammatory effects contribute to pathological processes in sepsis, cardiovascular disease, and neurodegenerative disorders [1] [7]. These characteristics prompted efforts to develop stabilized analogs with modulated receptor activity.

Bioisosteric replacement represents a rational design strategy wherein functional groups are substituted with moieties possessing similar electronic or steric properties but improved stability or selectivity. Phosphono-PAF specifically employs phosphate-to-phosphonate substitution at the sn-3 position. While classical phosphate esters (O=P-O-R) are susceptible to phosphatase cleavage, phosphonates (O=P-C-R) replace the oxygen-carbon bond with a stable carbon-phosphorus bond, conferring metabolic resistance [3] [8]. This modification fundamentally alters the molecule's electronic properties:

  • Acidity Profile: Phosphates are strong acids (pKa ~1.5) existing primarily as dianions at physiological pH. Phosphonates are weaker acids (pKa ~7.5) and maintain a monoanionic state, potentially altering hydrogen bonding patterns with the receptor [3].
  • Geometric Considerations: The phosphate group adopts a tetrahedral geometry with near-ideal bond angles of 109.5°. Phosphonates maintain similar geometry but exhibit different charge distribution and hydrogen-bonding preferences [3] [8].

The phosphonate group functions as a non-classical bioisostere of phosphate, preserving the overall size, charge, and hydrogen-bonding capacity while introducing significant biochemical differences. Structural analyses of binding sites reveal that phosphonates prefer gauche orientation of hydrogen-bonding angles compared to the nearly eclipsed geometry preferred by sulfonates or the syn position preferred by carboxylates [3]. These subtle geometric differences may explain the differential receptor activation observed with phosphonate-modified lipids compared to their native counterparts.

The therapeutic rationale for Phosphono-PAF extends beyond metabolic stabilization. By modulating rather than completely blocking PAF-R signaling, these analogs may offer functional antagonism or partial agonism, potentially avoiding the complete pathway blockade that could disrupt physiological functions. This approach aligns with observations that plasmalogen-derived lipids can act as endogenous PAF antagonists [7]. The phosphonate modification creates molecules that compete with native PAF for receptor binding but elicit attenuated responses, effectively dampening excessive inflammatory signaling without complete pathway inhibition.

Table 3: Bioisosteric Strategies in Lipid Mediator Design

Bioisosteric ApproachNative Functional GroupBioisostereKey AdvantagesExamples in Lipid Research
Phosphate → PhosphonateO=P-O-RO=P-C-REnzymatic stability; Altered pKaPhosphono-PAF; Phosphatidic acid analogs
Carboxylate → SulfonateR-COOHR-SO3HEnhanced acidity; Maintained chargeGABA analogs; Glutamate receptor ligands
Ester → AmideR-C=O-OR'R-C=O-NR'R"Resistance to esterases; Altered H-bondingEndocannabinoid analogs; Ceramide mimics
Ether → Vinyl EtherR-O-CH2-R'R-O-CH=CH-R'Altered conformational flexibility; Enhanced antioxidant capacityPlasmalogens as PAF modulators
Acetyl → TrifluoroacetylCH3C=OCF3C=OEnhanced electrophilicity; Metabolic resistancePAF analogs with increased receptor affinity
  • Platelet-Activating Factor (PAF)
  • Phosphono-Platelet Activating Factor (Phosphono-PAF)
  • Acetyl-glyceryl-ether-phosphorylcholine (AGEPC)
  • 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine
  • Plasmalogens
  • Alkyl-dihydroxyacetone phosphate (Alkyl-DHAP)
  • Platelet-Activating Factor Receptor (PAF-R) agonists/antagonists
  • Phosphonoethanolamine
  • Phosphonocholine
  • 1-Hexadecyl-2-phosphonoacetyl-sn-glycerol

Properties

CAS Number

87233-23-6

Product Name

Phosphono-platelet activating factor

IUPAC Name

(2-acetyloxy-3-hexadecoxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate

Molecular Formula

C26H54NO6P

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C26H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(33-25(2)28)24-32-34(29,30)22-20-27(3,4)5/h26H,6-24H2,1-5H3

InChI Key

QBBLLILGWBTLHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(CC[N+](C)(C)C)[O-])OC(=O)C

Synonyms

1-O-hexadecyl-2-O-acetylglyceryl-3(2-trimethyl ammoniummethyl)phosphonate
PAF-P
phosphono-PAF
phosphono-platelet activating factor
platelet activating factor-phosphonate

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(CC[N+](C)(C)C)[O-])OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.